![molecular formula C17H22F3NO3 B13778123 tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
The synthesis of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-(trifluoromethyl)phenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s stability and bioavailability make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate: This compound lacks the phenoxy group, which may affect its reactivity and applications.
tert-Butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: This compound contains difluoro groups instead of a trifluoromethyl group, leading to different chemical properties and uses.
tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: The presence of hydroxy groups in this compound may enhance its solubility and reactivity compared to this compound.
The unique combination of the trifluoromethyl and phenoxy groups in this compound contributes to its distinct chemical properties and wide range of applications.
Properties
Molecular Formula |
C17H22F3NO3 |
|---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-9-5-8-14(11-21)23-13-7-4-6-12(10-13)17(18,19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
InChI Key |
RUIJEEAQKYFWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


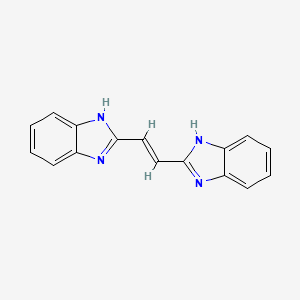
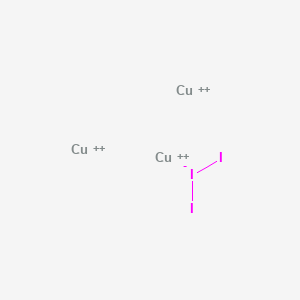
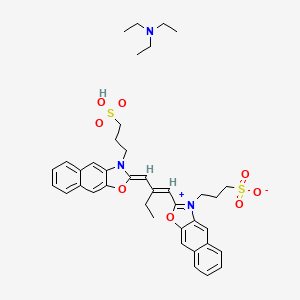
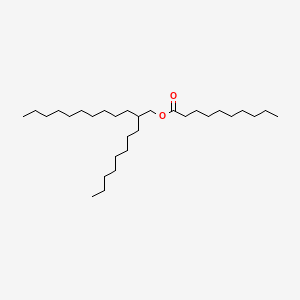
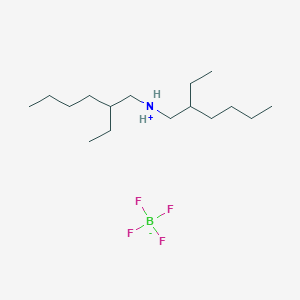

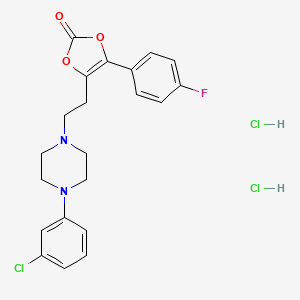
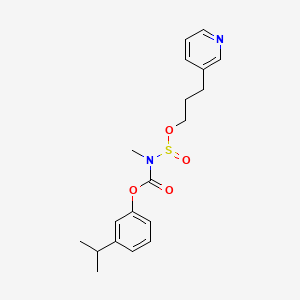
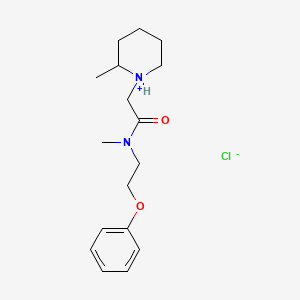
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
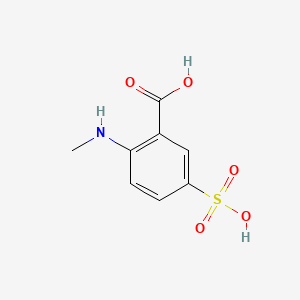
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
